Dimethylammonium dimethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylammonium dimethyldithiocarbamate is an organosulfur compound with the molecular formula C5H14N2S2 and a molecular weight of 166.30 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity. This compound is known for its ability to form stable complexes with transition metals, making it valuable in fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylammonium dimethyldithiocarbamate is typically synthesized by reacting dimethylamine with carbon disulfide under alkaline conditions . The reaction proceeds as follows:
(CH3)2NH + CS2 + NaOH → (CH3)2NCS2Na + H2O
The resulting sodium dimethyldithiocarbamate is then treated with dimethylammonium chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the oxidation of this compound in aqueous solution with oxygen, in the presence of carbon disulfide and a lignosulfonate . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylammonium dimethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or chlorine.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur with halogenated compounds under basic conditions.
Major Products Formed:
Oxidation: Tetramethylthiuram disulfide is a major product formed during the oxidation of this compound.
Reduction: The reduction of the compound can yield dimethylamine and carbon disulfide.
Substitution: Substitution reactions can produce various derivatives depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of dimethylammonium dimethyldithiocarbamate involves its strong metal-binding capacity . The compound acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of enzymes, thereby inhibiting their activity . It specifically targets enzymes involved in the tricarboxylic acid cycle, such as α-ketoglutarate oxidase, pyruvic dehydrogenase, and succinic dehydrogenase . This inhibition disrupts cellular metabolism and leads to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Dimethylammonium dimethyldithiocarbamate is unique among dithiocarbamates due to its specific structure and reactivity . Similar compounds include:
- Diethylammonium diethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Bis(dimethyldithiocarbamyl) disulfide
Compared to these compounds, this compound exhibits stronger inhibitory effects on sulfhydryl enzymes and forms more stable metal complexes .
Eigenschaften
CAS-Nummer |
598-64-1 |
---|---|
Molekularformel |
C5H14N2S2 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
dimethylcarbamodithioic acid;N-methylmethanamine |
InChI |
InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 |
InChI-Schlüssel |
UVOFGKIRTCCNKG-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.CN(C)C(=S)[S-] |
Kanonische SMILES |
CNC.CN(C)C(=S)S |
598-64-1 | |
Piktogramme |
Irritant |
Synonyme |
Carbamic acid dimethyldithio dimethylamine salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the thermal decomposition of Thiram, and how is DMADC involved?
A3: Thiram, a related compound, decomposes in the presence of water, yielding carbon disulfide, tetramethylthiourea, and DMADC []. While initially thought to be an intermediate in this decomposition, further research suggests that DMADC is a product of a separate, minor reaction pathway []. The majority of Thiram decomposes into tetramethylthiourea and carbon disulfide through Bis(dimethylthiocarbamoyl) monosulfide [].
Q2: Does DMADC interact with other vulcanization accelerators like Tetramethylthiuram disulfide (TMTD) or ZDMC?
A5: Research indicates that DMADC does not react with TMTD or ZDMC []. This lack of interaction simplifies the formulation of rubber compounds containing multiple accelerators.
Q3: What are the solubility properties of DMADC?
A6: DMADC demonstrates good solubility in polar solvents like water, methanol, ethanol, acetone, and chloroform []. Conversely, it shows limited solubility in non-polar solvents such as carbon disulfide, benzene, and ether. It's worth noting that DMADC is insoluble in n-hexane and petroleum ether [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.